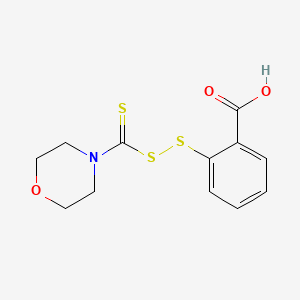![molecular formula C15H13ClO4S B14506475 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid CAS No. 62810-12-2](/img/structure/B14506475.png)
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Coupling Reaction: The resulting 5-chlorothiophene-2-carbonyl chloride is then coupled with 3-hydroxyphenyl-2-methylpropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
3-Chlorothiophene-2-carboxylic acid: Similar structure but with different substitution patterns.
2,5-Dichlorothiophene-3-carboxylic acid: Contains additional chlorine atoms, leading to different reactivity and properties
Uniqueness
2-[3-(5-Chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenoxy group and a carboxylic acid moiety makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
62810-12-2 |
|---|---|
Formule moléculaire |
C15H13ClO4S |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2-[3-(5-chlorothiophene-2-carbonyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C15H13ClO4S/c1-15(2,14(18)19)20-10-5-3-4-9(8-10)13(17)11-6-7-12(16)21-11/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
JCLUXGDDNFBNKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

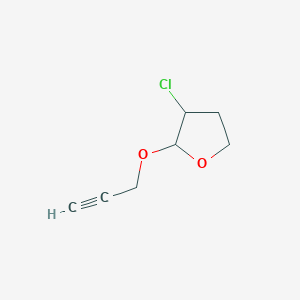

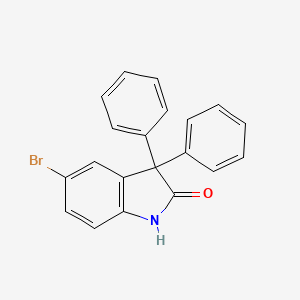
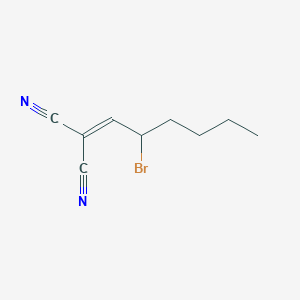

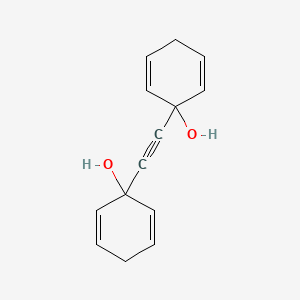
![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)

